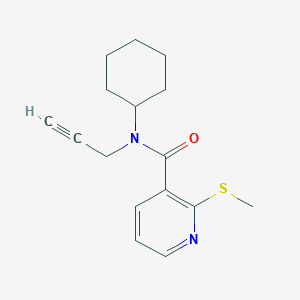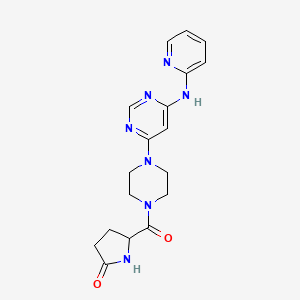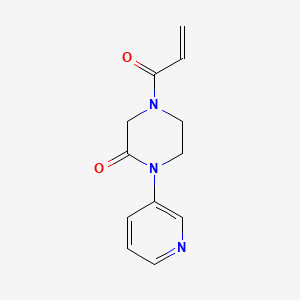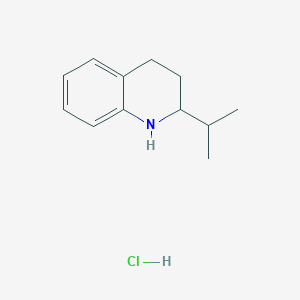
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound with potential applications across various scientific disciplines. Characterized by a complex molecular structure involving quinoline, thiazole, and pyridine rings, this compound exhibits unique chemical properties that make it suitable for a range of chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps that generally start with the preparation of intermediates. These intermediates are often derived from commercially available starting materials:
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl intermediate through cyclization reactions.
Step 2: Formation of the thiazol-2-yl intermediate via condensation reactions.
Step 3: Coupling of the intermediates using oxoethyl linkers under controlled conditions, typically involving catalysts such as palladium or copper.
Step 4: Final cyclization and amide formation to yield the target compound.
Industrial Production Methods: On an industrial scale, the production process may be optimized for higher yields and purity, involving:
Use of batch reactors for controlled synthesis.
Implementation of purification techniques such as recrystallization or chromatography.
Automation of reaction monitoring to ensure consistent quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of a functional group by another, which can occur through nucleophilic or electrophilic substitution, depending on the reactants and conditions.
Common Reagents and Conditions:
Oxidation Agents: Potassium permanganate, hydrogen peroxide.
Reduction Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium, copper catalysts.
Major Products Formed: Depending on the reaction, the major products can vary:
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced aromaticity.
Substitution: Formation of various substituted thiazole or pyridine derivatives.
科学研究应用
Applications in Chemistry:
Catalyst Design: Used as a ligand in catalysis.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Applications in Biology:
Biological Markers: Potential use in studying biological pathways.
Enzyme Inhibition: Acts as a scaffold for designing enzyme inhibitors.
Applications in Medicine:
Drug Development: Basis for synthesizing potential therapeutic agents.
Diagnostics: Use in imaging and diagnostic assays.
Applications in Industry:
Material Science: Utilized in the development of new materials.
Chemical Engineering: Applied in the creation of novel chemical processes.
作用机制
The compound's mechanism of action often involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Can modulate biochemical pathways through binding interactions.
相似化合物的比较
N-(3-(2-(1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Similar structure with tetrahydroquinoline instead of dihydroquinoline.
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)oxazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Thiazole ring replaced by oxazole.
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyrimidine-3-carboxamide: : Pyridine ring replaced by pyrimidine.
Uniqueness:
Specificity: Unique interaction with certain biological targets.
Stability: Enhanced stability under various chemical conditions.
属性
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17(24-10-4-6-13-5-1-2-8-16(13)24)11-14-12-28-20(22-14)23-19(27)15-7-3-9-21-18(15)26/h1-3,5,7-9,12H,4,6,10-11H2,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYISUPJITKALGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)





![N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2926179.png)



![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)



